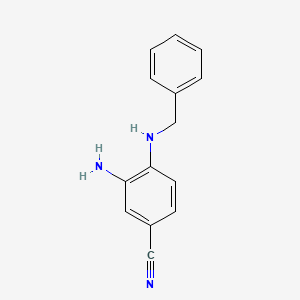

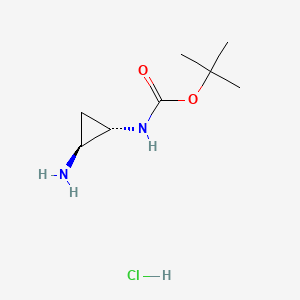

3-Amino-4-(benzylamino)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Asymmetric Synthesis and Precursors for β-Hydroxy-α-Amino Acids

A pivotal application involves the asymmetric synthesis of halo-benzyloxy-butyronitriles, serving as precursors for the synthesis of chiral β-hydroxy-α-amino acids. These compounds are synthesized from diastereomerically pure benzonitrile derivatives, showcasing the utility of such compounds in generating structurally complex amino acids which are crucial for pharmaceutical development (Badorrey et al., 2000).

Building Blocks for Pseudopeptide Synthesis

Another significant application is the synthesis of novel unnatural amino acids like 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), which are utilized as building blocks for peptidomimetics and combinatorial chemistry. The synthesis demonstrates the flexibility of benzonitrile derivatives in creating compounds with multiple functional groups, facilitating diverse chemical reactions and peptide bond formations (Pascal et al., 2000).

Metal Ion-Mediated Amine-Imine Interconversion

Research on benzonitrile derivatives has also delved into metal ion (NiII vs CoII)-mediated amine-imine interconversions, showcasing the role of such compounds in understanding the chemistry of metal-ligand interactions. This research elucidates the selective transformation capabilities induced by different metals, which is crucial for catalytic processes and developing new materials (Bag et al., 2020).

Corrosion Inhibition and Material Science

Benzonitrile derivatives like 4-(isopentylamino)-3-nitrobenzonitrile have been explored for their corrosion inhibition properties on mild steel in acidic environments. This application demonstrates the potential of these compounds in protecting industrial materials, bridging the gap between organic synthesis and material science applications (Chaouiki et al., 2018).

Intramolecular Charge Transfer (ICT) Studies

Studies on the intramolecular charge transfer (ICT) properties of benzonitrile derivatives provide insights into the electronic structures and photophysical behaviors of these compounds. Research in this area has implications for developing new optoelectronic devices and understanding fundamental aspects of molecular fluorescence (Druzhinin et al., 2008).

properties

IUPAC Name |

3-amino-4-(benzylamino)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11/h1-8,17H,10,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCGEBXSWQSQGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(benzylamino)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B581894.png)

![Furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B581911.png)